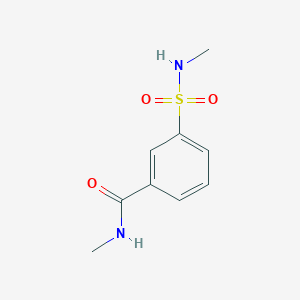

N-甲基-3-(甲基磺酰胺)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N-methyl-3-(methylsulfamoyl)benzamide” is a chemical compound. It is a potent PDE10A (phosphodiesterase with a remarkable localization as the protein is abundant only in brain tissue) inhibitor .

Synthesis Analysis

The synthesis of amides like “N-methyl-3-(methylsulfamoyl)benzamide” can be achieved through various methods. One such method involves the use of copper-based metal-organic frameworks to promote oxidative couplings . This methodology has been successfully applied to the unique preparation of the bioactive compound N,N-diethyl-3-methylbenzamide, with excellent performance (>99% conversion and 95% yield of pure isolated product) on a preparative scale .Chemical Reactions Analysis

“N-methyl-3-(methylsulfamoyl)benzamide” may participate in various chemical reactions. For instance, it can act as a metal–organic framework synthesis solvent with phase-directing capabilities . This role is especially important for MOFs intended to be used in applications involving food contact or drug delivery .科学研究应用

心脏电生理活性:N-取代咪唑基苯甲酰胺和苯磺酰胺,包括 N-甲基-3-(甲基磺酰胺)苯甲酰胺的衍生物,已经过研究其心脏电生理活性。这些化合物显示出作为选择性 III 类抗心律失常剂的潜力,其效力与临床试验中已知药物相当 (Morgan 等,1990)。

晶体结构和水解研究:分析了 N-甲基-3-(甲基磺酰胺)苯甲酰胺的晶体结构和水解产物,提供了对其分子结构和在特定条件下的稳定性的见解 (Etsè 等,2019)。

碳酸酐酶抑制:N-甲基-3-(甲基磺酰胺)苯甲酰胺衍生物已被探索作为碳酸酐酶同工酶的抑制剂,显示出纳摩尔半数最大抑制浓度。这些发现表明在治疗与碳酸酐酶活性相关的疾病中具有潜在应用 (Supuran 等,2013)。

超分子凝胶剂:已经研究了一些 N-甲基-3-(甲基磺酰胺)苯甲酰胺的衍生物的凝胶化行为,揭示了甲基官能度和非共价相互作用对凝胶形成的影响 (Yadav 和 Ballabh,2020)。

抗精神病活性:已经对 N-取代苯甲酰胺(包括 N-甲基-3-(甲基磺酰胺)苯甲酰胺)进行了研究,以了解其抗精神病活性,特别是作为多巴胺受体阻滞剂。这项研究有助于理解抗精神病药物的构效关系 (Ogata 等,1984)。

组蛋白脱乙酰酶抑制:对 N-甲基-3-(甲基磺酰胺)苯甲酰胺衍生物的研究也深入探讨了它们作为组蛋白脱乙酰酶抑制剂的作用,突出了在癌症治疗中的潜在应用 (Zhou 等,2008)。

抗菌活性:已经合成了一些苯甲酰胺衍生物(包括 N-甲基-3-(甲基磺酰胺)苯甲酰胺)并评估了它们的抗菌活性,表明在对抗细菌感染中具有潜在用途 (Sethi 等,2016)。

电化学研究:N-甲基-3-(甲基磺酰胺)苯甲酰胺已在电化学环境中进行研究,例如用作锌离子检测的膜电极 (Saleh 和 Gaber,2001)。

安全和危害

While specific safety and hazard information for “N-methyl-3-(methylsulfamoyl)benzamide” is not available, general safety measures for handling similar compounds include wearing personal protective equipment/face protection, ensuring adequate ventilation, avoiding contact with skin, eyes or clothing, and avoiding dust formation .

未来方向

The development of new techniques for the preparation of organic compounds like “N-methyl-3-(methylsulfamoyl)benzamide” is important, with catalytic processes being key to this innovation . The development of copper-based metal-organic frameworks to promote oxidative couplings has allowed the synthesis of amides in a very effective manner . This methodology has potential for further exploration and application in the future .

属性

IUPAC Name |

N-methyl-3-(methylsulfamoyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O3S/c1-10-9(12)7-4-3-5-8(6-7)15(13,14)11-2/h3-6,11H,1-2H3,(H,10,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MILCYTFTEAOTGN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC(=CC=C1)S(=O)(=O)NC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(E)-N-(4,6-difluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2994407.png)

![N-(2-methoxyphenyl)-2-[2-(trifluoromethyl)benzimidazol-1-yl]acetamide](/img/structure/B2994415.png)

![3-(3,4-dichlorobenzyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2994417.png)

amino]thiophene-2-carboxylic acid](/img/structure/B2994420.png)